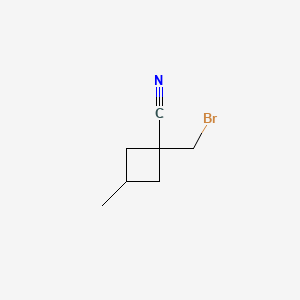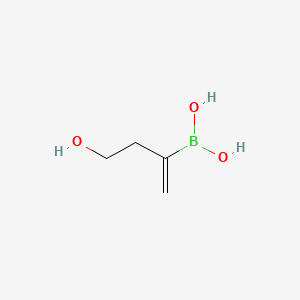
(4-Hydroxybut-1-en-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Hydroxybut-1-en-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a hydroxybutenyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Hydroxybut-1-en-2-yl)boronic acid typically involves the hydroboration of 4-hydroxybut-1-yne followed by oxidation. The reaction conditions often include the use of a borane reagent such as borane-tetrahydrofuran complex (BH3-THF) and an oxidizing agent like hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
(4-Hydroxybut-1-en-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond can be reduced to form a saturated boronic acid.
Substitution: The boronic acid group can participate in substitution reactions, particularly in the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Formation of 4-oxobut-1-en-2-yl boronic acid.
Reduction: Formation of (4-hydroxybutyl)boronic acid.
Substitution: Formation of various biaryl compounds when coupled with aryl halides.
科学研究应用
(4-Hydroxybut-1-en-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of (4-Hydroxybut-1-en-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. This intermediate can undergo transmetalation with palladium catalysts in the Suzuki-Miyaura coupling, leading to the formation of carbon-carbon bonds. The hydroxyl group can also participate in hydrogen bonding, influencing the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- Vinylboronic acid
- Allylboronic acid
Uniqueness
(4-Hydroxybut-1-en-2-yl)boronic acid is unique due to the presence of both a hydroxyl group and a boronic acid group on the same molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that lack one of these functional groups. Additionally, the hydroxybutenyl chain provides a flexible scaffold for further functionalization and derivatization.
属性
分子式 |
C4H9BO3 |
|---|---|
分子量 |
115.93 g/mol |
IUPAC 名称 |
4-hydroxybut-1-en-2-ylboronic acid |
InChI |
InChI=1S/C4H9BO3/c1-4(2-3-6)5(7)8/h6-8H,1-3H2 |
InChI 键 |
GQIXVOOOGGWAMK-UHFFFAOYSA-N |
规范 SMILES |
B(C(=C)CCO)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13470012.png)
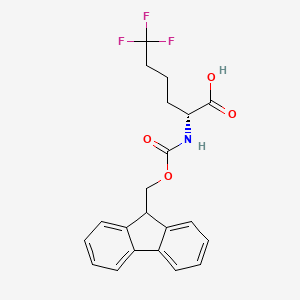
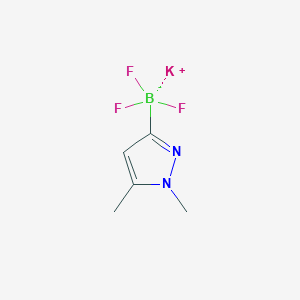


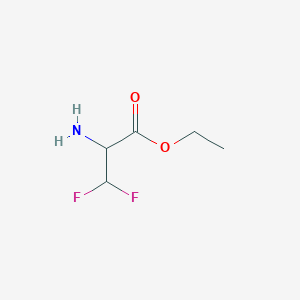
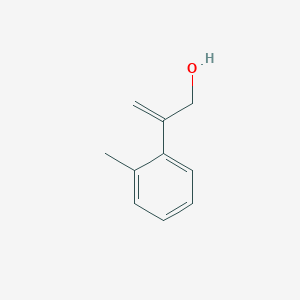
![Methyl({[2-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B13470045.png)
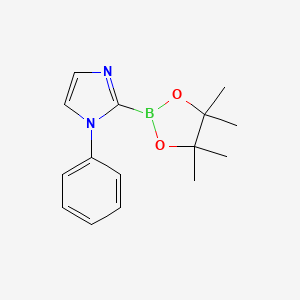
![tert-butyl N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B13470063.png)
![Tert-butyl 1-(hydroxymethyl)-5-methoxy-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470065.png)
![Tert-butyl 1-(hydroxymethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13470066.png)
![5-Oxaspiro[3.4]octan-2-aminehydrochloride](/img/structure/B13470079.png)
